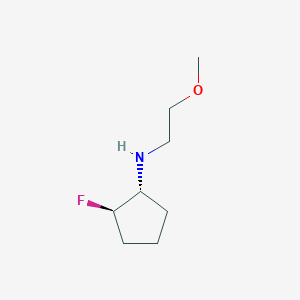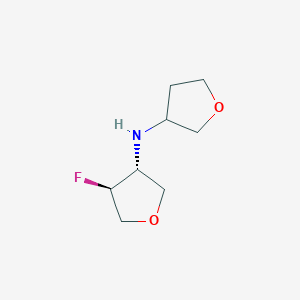![molecular formula C13H15NO B1485669 (3S,4R)-4-[2-(3-methylphenyl)ethynyl]pyrrolidin-3-ol CAS No. 2165687-45-4](/img/structure/B1485669.png)
(3S,4R)-4-[2-(3-methylphenyl)ethynyl]pyrrolidin-3-ol
Descripción general
Descripción
(3S,4R)-4-[2-(3-methylphenyl)ethynyl]pyrrolidin-3-ol, also known as PEP-3-M, is an organic compound belonging to the class of pyrrolidinols. It is a highly versatile compound that is widely used in a variety of scientific research applications. PEP-3-M is a chiral compound and exhibits a number of interesting properties, making it of great interest to researchers.
Aplicaciones Científicas De Investigación
Intercalating Nucleic Acids
The compound N-(Pyren-1-ylmethyl)-(3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol, which is structurally related to (3S,4R)-4-[2-(3-methylphenyl)ethynyl]pyrrolidin-3-ol, has been studied for its ability to intercalate into nucleic acids. This research found that incorporating an N-(pyren-1-ylmethyl)azasugar moiety into oligodeoxynucleotides (ODN) as a bulge forms an intercalating nucleic acid (INA), which slightly destabilizes INA-DNA duplexes while significantly destabilizing INA-RNA duplexes. These findings have implications for understanding nucleic acid structure and function (Filichev & Pedersen, 2003).
Synthesis of Functionalized Pyrroles
A study demonstrated a novel approach to synthesizing functionalized pyrroles, employing a Pd-catalyzed oxidative heterocyclization-alkoxycarbonylation of N-Boc-1-amino-3-yn-2-ols. This method resulted in a mixture of Boc-protected and N-unsubstituted pyrrole-3-carboxylic esters, which can be transformed into pyrrole derivatives. This has potential applications in the synthesis of complex organic compounds (Gabriele et al., 2012).
Enantioselective Catalysis
Research on diastereomeric derivatives of 3-(diphenylphosphanyl) pyrrolidine, a relative of (3S,4R)-4-[2-(3-methylphenyl)ethynyl]pyrrolidin-3-ol, revealed its role in enantioselective catalysis. This involved the synthesis of derivatives with chiral substituents and their complexes with palladium(II), influencing nickel complex catalyzed cross-coupling reactions and enhancing enantioselectivity, which is valuable in asymmetric synthesis (Nagel & Nedden, 1997).
Antioxidant Activity
A study on 3-pyrroline-2-ones, chemically related to the compound , explored their antioxidant properties. Specifically, a derivative, 4-ethoxycarbonyl-3-hydroxy-5-(4-methylphenyl)-1-phenyl-3-pyrroline-2-one, was identified as a potent radical scavenger, suggesting potential applications in pharmaceuticals and health supplements (Nguyen et al., 2022).
Antitumor and Antibacterial Applications
The synthesis of (3S,4S) and (3S,4R)-3-methoxy-4-methylamino pyrrolidines, structurally similar to the compound , is significant due to their part in the structure of AG-7352, a naphthyridine antitumor agent, and quinoline antibacterial compounds. This highlights the potential medical applications of such compounds in treating cancer and bacterial infections (Kumar et al., 2003).
Propiedades
IUPAC Name |
(3S,4R)-4-[2-(3-methylphenyl)ethynyl]pyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c1-10-3-2-4-11(7-10)5-6-12-8-14-9-13(12)15/h2-4,7,12-15H,8-9H2,1H3/t12-,13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRKRWJLOIQHSMR-CHWSQXEVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C#CC2CNCC2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)C#C[C@@H]2CNC[C@H]2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,4R)-4-[2-(3-methylphenyl)ethynyl]pyrrolidin-3-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-butyl (3R,4R)-3-hydroxy-4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]pyrrolidine-1-carboxylate](/img/structure/B1485586.png)
![(3R,4R)-4-[(2-methylfuran-3-yl)sulfanyl]oxolan-3-ol](/img/structure/B1485588.png)



![(3R,4S)-4-fluoro-N-[(oxan-4-yl)methyl]oxolan-3-amine](/img/structure/B1485593.png)

![(1R,2S)-2-[2-(4-bromophenyl)ethynyl]cyclopentan-1-ol](/img/structure/B1485598.png)
![(1R,2S)-2-[2-(4-chlorophenyl)ethynyl]cyclopentan-1-ol](/img/structure/B1485599.png)
![(3S,4R)-4-[2-(thiophen-3-yl)ethynyl]oxolan-3-ol](/img/structure/B1485602.png)
![trans-2-{[(2,4-Difluorophenyl)methyl]amino}cyclobutan-1-ol](/img/structure/B1485604.png)
amino}propanenitrile](/img/structure/B1485605.png)
![trans-2-{[2-(1H-pyrrol-1-yl)ethyl]amino}cyclobutan-1-ol](/img/structure/B1485607.png)
![trans-2-[(3-Hydroxypropyl)amino]cyclobutan-1-ol](/img/structure/B1485608.png)